N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring . The intermediate product is then reacted with sulfonyl chloride to introduce the sulfonamide group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antitubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Material Science: Oxadiazole derivatives are used in the development of high-energy materials and as components in electronic devices due to their favorable electronic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular pathways and targets are still under investigation, but it is believed that the compound disrupts key enzymes involved in the biosynthesis of essential bacterial components.
Comparison with Similar Compounds
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide can be compared with other oxadiazole derivatives such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of an oxadiazole ring, showing different biological activities.
Indole derivatives: Although structurally different, indole derivatives share some pharmacological activities with oxadiazoles, such as antiviral and anticancer properties
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-6-4-5-10(9-11)14(21)18-16-20-19-15(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDCNNCULIPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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